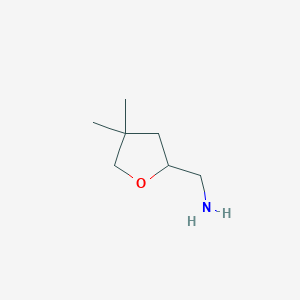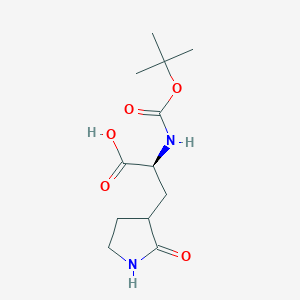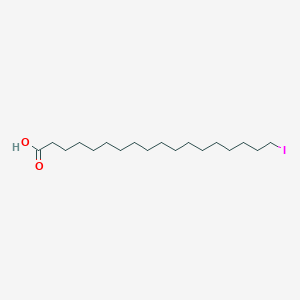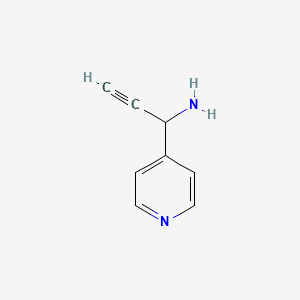
1-(Pyridin-4-yl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)prop-2-yn-1-amine is an organic compound that features a pyridine ring attached to a prop-2-yn-1-amine group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)prop-2-yn-1-amine typically involves the reaction of pyridine derivatives with propargylamine. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a halogenated pyridine reacts with propargylamine in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving controlled temperatures, pressures, and the use of industrial-grade catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and other heterocyclic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(Pyridin-4-yl)prop-2-yn-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction pathways, where the compound affects the phosphorylation or dephosphorylation of key proteins .
Comparison with Similar Compounds
- 2-(Pyridin-4-yl)prop-2-yn-1-amine
- 3-(Pyridin-4-yl)prop-2-yn-1-amine
- 4-(Pyridin-4-yl)prop-2-yn-1-amine
Comparison: 1-(Pyridin-4-yl)prop-2-yn-1-amine is unique due to its specific position of the prop-2-yn-1-amine group on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a distinct and valuable compound in various applications .
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1-pyridin-4-ylprop-2-yn-1-amine |
InChI |
InChI=1S/C8H8N2/c1-2-8(9)7-3-5-10-6-4-7/h1,3-6,8H,9H2 |
InChI Key |
OEDDPJHLVXMEHM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12977650.png)
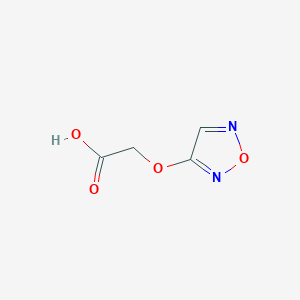

![2-Methylthiazolo[4,5-d]pyrimidine](/img/structure/B12977662.png)
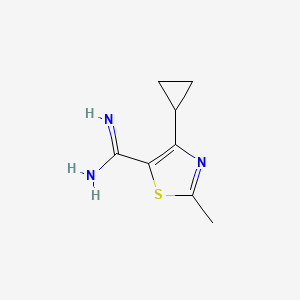
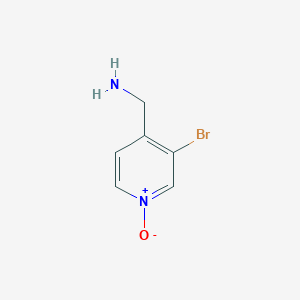
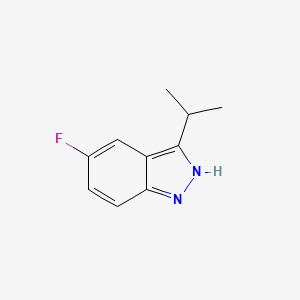
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12977698.png)

